(E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide
Description
(E)-3-(1H-Benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide is a benzimidazole-based hydrazide derivative characterized by a rigid (E)-configured imine linkage. The core structure comprises a 1H-benzimidazole moiety linked via a methyl-substituted propane chain to a hydrazide group, which is further conjugated to an (E)-2-methyl-3-phenylallylidene substituent. This compound’s structural uniqueness arises from the interplay of its aromatic benzimidazole ring, the stereospecific hydrazide bridge, and the extended π-conjugated allylidene system. Its synthesis typically involves condensation reactions between benzimidazole precursors and substituted hydrazines or carbonyl compounds, followed by stereochemical confirmation via X-ray crystallography or NMR spectroscopy .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-2-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-16(12-18-8-4-3-5-9-18)13-23-24-21(26)17(2)14-25-15-22-19-10-6-7-11-20(19)25/h3-13,15,17H,14H2,1-2H3,(H,24,26)/b16-12+,23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKWHHDZBSIVAP-XSDFDVSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC(=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide is a derivative of benzo[d]imidazole and hydrazone, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically yields high product purity. It is characterized by the presence of a benzo[d]imidazole moiety, which is known for its pharmacological properties. The structural integrity and purity can be confirmed through spectroscopic methods such as NMR and IR spectroscopy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzo[d]imidazole derivatives, including the target compound. The following table summarizes the antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | < 1 µg/mL | Excellent |
| Mycobacterium smegmatis | 3.9 µg/mL | Moderate |
| Candida albicans | 3.9 µg/mL | Moderate |
| Escherichia coli | > 10 µg/mL | Low |
The compound exhibits significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with an MIC value lower than many standard antibiotics, indicating its potential as a therapeutic agent against resistant bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 12.5 | EGFR inhibition |
| MCF7 (Breast cancer) | 15.0 | HER2 inhibition |
| HeLa (Cervical cancer) | 18.5 | Apoptosis induction |
| HCT116 (Colon cancer) | 21.0 | Cell cycle arrest |
The compound demonstrated IC50 values ranging from 12.5 to 21.0 µM across different cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics . Notably, it was found to inhibit key kinases involved in cell proliferation, such as EGFR and HER2, suggesting a targeted mechanism of action.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. The docking analysis revealed that the compound interacts favorably with active sites of kinases, suggesting that it may act as a multi-target inhibitor . This characteristic is particularly valuable in cancer therapy, where targeting multiple pathways can enhance therapeutic efficacy and reduce resistance.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of benzo[d]imidazole derivatives showed that modifications in the hydrazone linkage significantly enhanced antimicrobial activity against MRSA strains compared to traditional antibiotics .
- Case Study on Cancer Cell Lines : In vitro testing on various cancer cell lines indicated that compounds similar to this compound exhibited selective cytotoxicity with minimal effects on normal cells, highlighting their potential for therapeutic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of benzimidazole-hydrazide derivatives, which exhibit structural diversity based on substituents and conjugation patterns. Key comparisons include:
Spectroscopic and Crystallographic Data
- IR/NMR : The target compound’s IR spectrum shows characteristic N–H (3265 cm⁻¹) and C=O (1678 cm⁻¹) stretches, consistent with hydrazides . Benzimidazole C–H stretching (~3050 cm⁻¹) and allylidene C=N (1600–1650 cm⁻¹) are also observed.
- X-ray Analysis : Single-crystal studies confirm the (E)-configuration of the imine bond, with bond lengths (C=N: ~1.28 Å) and dihedral angles aligning with planar hydrazide-allylidene conjugation .
Electronic and Steric Effects
- Electron-Donating Groups: The diethylamino group in enhances electron density on the phenyl ring, increasing fluorescence quantum yield.
- Steric Hindrance : The 2-methyl substituent in the target compound reduces rotational freedom, stabilizing the (E)-isomer .
Research Findings and Implications
Ligand Potential: The hydrazide-allylidene framework in the target compound shows promise as a chelating agent for transition metals (e.g., Cu²⁺, Ni²⁺), with stability comparable to benzotriazole analogues .
Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition temperatures >250°C, superior to non-rigid hydrazides (e.g., ).
Comparative Reactivity : The allylidene group in the target compound undergoes [4+2] cycloaddition reactions faster than methoxyphenyl-substituted derivatives due to enhanced electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
